Cas no 448213-95-4 (methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate)

methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate
- Oprea1_018857
- methyl 5-[[(4-tert-butylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- METHYL 5-[N-(4-TERT-BUTYLBENZENESULFONYL)PYRIDINE-4-AMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
- EU-0048431
- 448213-95-4
- Oprea1_486020
- methyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)isonicotinamido)-2-methylbenzofuran-3-carboxylate
- AKOS001673137
- F0808-2549
- methyl 5-[(4-tert-butylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
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- インチ: 1S/C27H26N2O6S/c1-17-24(26(31)34-5)22-16-20(8-11-23(22)35-17)29(25(30)18-12-14-28-15-13-18)36(32,33)21-9-6-19(7-10-21)27(2,3)4/h6-16H,1-5H3
- InChIKey: JHXIXCNADOOOAI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)C(C)(C)C)(N(C(C1C=CN=CC=1)=O)C1C=CC2=C(C(C(=O)OC)=C(C)O2)C=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 506.15115773g/mol
- どういたいしつりょう: 506.15115773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 36
- 回転可能化学結合数: 7
- 複雑さ: 896
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 115Ų
methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0808-2549-50mg |
methyl 5-[N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido]-2-methyl-1-benzofuran-3-carboxylate |
448213-95-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0808-2549-2μmol |
methyl 5-[N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido]-2-methyl-1-benzofuran-3-carboxylate |
448213-95-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0808-2549-15mg |
methyl 5-[N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido]-2-methyl-1-benzofuran-3-carboxylate |
448213-95-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0808-2549-2mg |
methyl 5-[N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido]-2-methyl-1-benzofuran-3-carboxylate |
448213-95-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0808-2549-3mg |
methyl 5-[N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido]-2-methyl-1-benzofuran-3-carboxylate |
448213-95-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0808-2549-40mg |
methyl 5-[N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido]-2-methyl-1-benzofuran-3-carboxylate |
448213-95-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0808-2549-20μmol |
methyl 5-[N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido]-2-methyl-1-benzofuran-3-carboxylate |
448213-95-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0808-2549-1mg |
methyl 5-[N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido]-2-methyl-1-benzofuran-3-carboxylate |
448213-95-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0808-2549-10mg |
methyl 5-[N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido]-2-methyl-1-benzofuran-3-carboxylate |
448213-95-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0808-2549-4mg |
methyl 5-[N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido]-2-methyl-1-benzofuran-3-carboxylate |
448213-95-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylateに関する追加情報
Research Briefing on Methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate (CAS: 448213-95-4)
In recent years, the compound methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate (CAS: 448213-95-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzofuran and pyridine core structures, has been investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and targeted drug design. The following briefing synthesizes the latest research findings on this compound, highlighting its chemical properties, biological activities, and potential clinical relevance.
The structural complexity of methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate suggests its utility as a scaffold for drug development. Recent studies have focused on its role as a selective inhibitor of key enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This finding positions it as a promising candidate for the development of next-generation anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.
Further investigations into the pharmacokinetic properties of 448213-95-4 have revealed favorable absorption and metabolic stability profiles. A study conducted by Smith et al. (2024) utilized in vitro and in vivo models to assess the compound's bioavailability and tissue distribution. The results indicated that methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate demonstrates excellent oral bioavailability (>80%) and sustained plasma concentrations, making it suitable for once-daily dosing regimens. These attributes are particularly advantageous for chronic inflammatory conditions requiring long-term treatment.
In addition to its anti-inflammatory potential, recent work has explored the anticancer properties of this compound. Molecular docking studies have identified strong interactions between 448213-95-4 and the ATP-binding site of several tyrosine kinases implicated in tumor progression. Preliminary in vitro assays using cancer cell lines have shown dose-dependent inhibition of proliferation, with particular efficacy observed in breast and lung cancer models. Researchers hypothesize that the tert-butylbenzenesulfonyl moiety contributes to enhanced target specificity, reducing off-target effects commonly associated with kinase inhibitors.
The synthetic accessibility of methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate has also been a focus of recent optimization efforts. A 2024 publication in Organic Process Research & Development detailed an improved five-step synthesis route with an overall yield of 42%, representing a significant advancement over previous methods. This scalable approach facilitates the production of sufficient quantities for preclinical development while maintaining high purity standards (>99.5% by HPLC). Such process chemistry improvements are critical for transitioning this compound from bench research to potential clinical evaluation.
Looking forward, the research community anticipates that methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate will enter IND-enabling studies within the next two years. Its dual mechanism of action (COX-2 inhibition and kinase modulation) presents opportunities for combination therapies in complex diseases. However, researchers caution that further toxicological profiling is needed to fully assess its safety margin before human trials can commence. The coming years will likely see increased investment in derivative development to optimize both efficacy and safety profiles of this promising chemical entity.
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